Methyl 1-methyl-3-(propan-2-yloxymethyl)pyrazole-4-carboxylate
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Overview
Description
Methyl 1-methyl-3-(propan-2-yloxymethyl)pyrazole-4-carboxylate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its ester functional group at the 4-position and an isopropoxymethyl group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-methyl-3-(propan-2-yloxymethyl)pyrazole-4-carboxylate typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the ester group: The carboxylate group can be introduced via esterification using methanol and a suitable acid catalyst.
Attachment of the isopropoxymethyl group: This step involves the alkylation of the pyrazole ring using isopropyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-methyl-3-(propan-2-yloxymethyl)pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group or the isopropoxymethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Methyl 1-methyl-3-(propan-2-yloxymethyl)pyrazole-4-carboxylate has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrazole derivatives.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 1-methyl-3-(propan-2-yloxymethyl)pyrazole-4-carboxylate involves its interaction with specific molecular targets. The ester group and the pyrazole ring can participate in hydrogen bonding and hydrophobic interactions with enzymes or receptors, modulating their activity. The isopropoxymethyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-methyl-3-(methoxymethyl)pyrazole-4-carboxylate: Similar structure but with a methoxymethyl group instead of an isopropoxymethyl group.
Methyl 1-methyl-3-(ethoxymethyl)pyrazole-4-carboxylate: Similar structure but with an ethoxymethyl group instead of an isopropoxymethyl group.
Methyl 1-methyl-3-(butoxymethyl)pyrazole-4-carboxylate: Similar structure but with a butoxymethyl group instead of an isopropoxymethyl group.
Uniqueness
Methyl 1-methyl-3-(propan-2-yloxymethyl)pyrazole-4-carboxylate is unique due to its specific isopropoxymethyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties, such as enhanced stability or improved interaction with biological targets, compared to its analogs.
Properties
IUPAC Name |
methyl 1-methyl-3-(propan-2-yloxymethyl)pyrazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-7(2)15-6-9-8(10(13)14-4)5-12(3)11-9/h5,7H,6H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMUVIFRUXCVETQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=NN(C=C1C(=O)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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